Propargyl acrylate

Catalog No.
S1505266
CAS No.
10477-47-1
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl acrylate

CAS Number

10477-47-1

Product Name

Propargyl acrylate

IUPAC Name

prop-2-ynyl prop-2-enoate

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2

InChI Key

WPBNLDNIZUGLJL-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC#C

Canonical SMILES

C=CC(=O)OCC#C

The exact mass of the compound Propargyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245495. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propargyl acrylate (CAS: 10477-47-1) is a highly reactive, bifunctional monomer that combines a polymerizable α,β-unsaturated carbonyl (acrylate) with a terminal alkyne (propargyl) group. In industrial and laboratory procurement, it is primarily sourced as a precursor for synthesizing "clickable" polymer backbones, hydrogels, and functionalized nanoparticles . The acrylate moiety allows for rapid incorporation via free-radical, reversible addition-fragmentation chain-transfer (RAFT), or atom transfer radical polymerization (ATRP) techniques. Concurrently, the pendant alkyne enables highly efficient, orthogonal post-polymerization modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thiol-yne reactions, making it a critical building block for advanced materials science and bioconjugation [1].

Substituting propargyl acrylate with its closest analogs, such as propargyl methacrylate (PMA) or allyl acrylate, fundamentally alters processability and downstream performance. Replacing the acrylate backbone with a methacrylate (PMA) significantly shifts copolymerization reactivity ratios and yields a much stiffer polymer backbone with a higher glass transition temperature (Tg), which can cause catastrophic failure in flexible adhesives or ambient-cure coatings [1]. Conversely, substituting the propargyl group with an allyl group (allyl acrylate) replaces the alkyne with an alkene. This forces manufacturers to abandon highly efficient, orthogonal CuAAC click chemistry (which typically proceeds at ~100% yield) in favor of thiol-ene modifications. Thiol-ene reactions often require UV photoinitiators, suffer from competitive side reactions such as disulfide formation, and exhibit lower functionalization densities in complex matrices [2].

Copolymerization Reactivity for Degradable Alternating Copolymers

When synthesizing degradable aliphatic polyesters via radical ring-opening copolymerization with cyclic ketene acetals (e.g., MDO), the choice of vinyl monomer dictates the polymer microstructure. Acrylates exhibit reactivity ratios well below 1 (r < 1), favoring the formation of highly alternating, fully degradable sequences [1]. In contrast, methacrylates strongly prefer homopropagation (e.g., rMMA = 3.5 to 34), resulting in blocky copolymers that resist degradation[2]. Procuring propargyl acrylate ensures the successful integration of clickable alkyne groups into a homogeneously degradable backbone.

Evidence DimensionReactivity ratio (r) with MDO
Target Compound DataAcrylates (r < 1, favoring alternating sequences)
Comparator Or BaselineMethacrylates (r = 3.5 to 34, favoring blocky sequences)
Quantified Difference>10-fold shift in reactivity ratio
ConditionsRadical copolymerization with 2-Methylene-1,3-dioxepane (MDO)

Essential for formulating fully degradable, click-functionalized biomaterials where blocky methacrylate sequences would prevent hydrolytic breakdown.

Post-Polymerization Modification Efficiency

For bioconjugation and polymer functionalization, the terminal alkyne of propargyl acrylate enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This click reaction proceeds to near 100% conversion at ambient temperature without the generation of side products . If allyl acrylate is procured instead, functionalization must rely on thiol-ene chemistry, which typically requires UV photoinitiation, is susceptible to disulfide formation, and generally achieves lower conversion rates in complex matrices [1].

Evidence DimensionPost-polymerization coupling efficiency and conditions
Target Compound DataPropargyl acrylate (CuAAC: ~100% yield, ambient temp, no UV)
Comparator Or BaselineAllyl acrylate (Thiol-ene: requires UV/initiators, prone to side reactions)
Quantified DifferenceNear-quantitative yield vs variable yield with side products
ConditionsAmbient aqueous or organic bioconjugation

Maximizes functionalization density and eliminates the need for complex purification steps in pharmaceutical or materials scale-up.

Thermal Flexibility and Glass Transition Temperature (Tg)

The choice between propargyl acrylate and propargyl methacrylate drastically impacts the thermal and mechanical properties of the resulting homopolymer. Poly(propargyl acrylate) forms flexible networks with a glass transition temperature (Tg) below 20 °C, enabling the formation of cross-linked films at ambient temperatures[1]. In contrast, poly(propargyl methacrylate) yields rigid, brittle polymers with a significantly higher Tg (typically >50 °C), requiring baking or plasticizers for film formation [2].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(propargyl acrylate) (Tg < 20 °C)
Comparator Or BaselinePoly(propargyl methacrylate) (Tg > 50 °C)
Quantified Difference>30 °C reduction in Tg
ConditionsCured polymeric films / networks

Dictates the compound's suitability for ambient-cure flexible coatings, adhesives, and sound-damping emulsions.

Ecotoxicity and Handling Profile in Bioassays

Propargyl acrylate exhibits a distinct toxicological profile compared to its methacrylate counterpart. In Vibrio fischeri bioassays, propargyl acrylate demonstrates excess toxicity (log Te > 1) due to its susceptibility to initial enzymatic hydrolysis followed by oxidation into highly reactive aldehydes[1]. Propargyl methacrylate, however, primarily exerts baseline narcosis-level toxicity under the same conditions[1]. This quantitative difference in reactive toxicity requires different occupational handling, PPE, and waste management strategies.

Evidence DimensionToxicity enhancement (log Te) in V. fischeri 24-h assay
Target Compound DataPropargyl acrylate (log Te > 1, excess reactive toxicity)
Comparator Or BaselinePropargyl methacrylate (log Te < 1, narcosis-level toxicity)
Quantified DifferenceShift from baseline narcosis to reactive electrophilic toxicity
ConditionsVibrio fischeri 24-h growth inhibition bioassay

Forces procurement and EHS teams to implement stricter containment and metabolic-capacity considerations for acrylate vs methacrylate handling.

Degradable Aliphatic Polyesters for Drug Delivery

Driven by its favorable reactivity ratios (r < 1) with cyclic ketene acetals like MDO, propargyl acrylate is the optimal comonomer for synthesizing highly alternating, degradable polymer backbones [1]. The pendant alkyne groups allow for subsequent, high-yield conjugation of therapeutics or targeting ligands via CuAAC, making this compound superior to methacrylates which form non-degradable blocks.

Ambient-Cure Flexible Adhesives and Coatings

Because poly(propargyl acrylate) exhibits a sub-20 °C glass transition temperature (Tg), it is highly suited for formulating flexible, cross-linked films that cure at room temperature [2]. This eliminates the energy-intensive baking steps required when using higher-Tg propargyl methacrylate derivatives.

High-Density Surface Functionalization of Nanoparticles

In the production of core-shell nanoparticles or stationary phases for chromatography, propargyl acrylate is polymerized to form the shell[3]. The terminal alkynes provide a highly reactive, orthogonal handle for ~100% yield click chemistry functionalization, avoiding the side reactions and UV requirements associated with allyl acrylate substitutes.

XLogP3

0.8

UNII

UCB3ZIC58Q

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (77.59%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (32.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

10477-47-1

Wikipedia

2-Propenoic acid, 2-propynyl ester

General Manufacturing Information

2-Propenoic acid, 2-propyn-1-yl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Pao et al. Probes of Ubiquitin E3 ligases enable systematic dissection of Parkin activation. Nature Chemical Biology, doi: 10.1038/nchembio.2045, published online 7 March 2016

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